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molecular formula C8H6BrIO B3032051 3'-Iodo-5'-bromoacetophenone CAS No. 1003712-14-8

3'-Iodo-5'-bromoacetophenone

Cat. No. B3032051
M. Wt: 324.94 g/mol
InChI Key: ZTUMZGVEBVJSBY-UHFFFAOYSA-N
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Patent
US08088936B2

Procedure details

To a mixture of 1-(3-bromo-5-iodo-phenyl)-ethanone (2.28 g, 7.0 mmol), sodium hydroxide (1.4 g, 35.1 mmol), and Cu2O (143 mg, 1.0 mmol) were added pyridine (20 mL) and water (40 mL) at room temperature. The resulting suspension was heated to 110° C. and stirred for 24 h. Then the reaction mixture was cooled to room temperature and diluted with 1N hydrochloric acid (200 mL). Then, the organic compound was extracted into ethyl acetate (3×100 mL) and the combined organic extracts were washed with 1N hydrochloric acid (200 mL) and brine solution (200 mL). The organic layers were dried over anhydrous magnesium sulfate and filtration of the drying agent and concentration of the solvent under vacuum gave the crude dark brown solid which was tried to dissolve in acetonitrile (50 mL) at reflux, but it did not dissolve completely. Then, it was diluted with ethyl acetate (˜10 mL) and hexanes (˜15 mL). The dark suspension was stored in the refrigerator. Only few solids were formed and they were coolected by filtration and washed with acetonitrile. Then, the mother liquor was removed under vacuum and the dark brown solids were now dissolved in acetonitrile (50 mL) at reflux and it was treated with charcoal to remove some color. It was then filtered and the solvent was removed under vacuum to afford reasonably pure 1-(3-bromo-5-hydroxy-phenyl)-ethanone (965 mg, 64%) as a brown solid: ES(−)-HRMS m/e calcd for C8H7BrO2 (M−H)− 212.9556. found 212.9556.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6](I)[CH:7]=1.[OH-:12].[Na+].N1C=CC=CC=1.O>Cl.C(#N)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6]([OH:12])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)I)C(C)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Cu2O
Quantity
143 mg
Type
reactant
Smiles
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
hexanes
Quantity
15 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
Then, the organic compound was extracted into ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with 1N hydrochloric acid (200 mL) and brine solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous magnesium sulfate and filtration of the drying agent and concentration of the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
gave the crude dark brown solid which
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISSOLUTION
Type
DISSOLUTION
Details
it did not dissolve completely
CUSTOM
Type
CUSTOM
Details
Only few solids were formed
FILTRATION
Type
FILTRATION
Details
they were coolected by filtration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
Then, the mother liquor was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the dark brown solids were now dissolved in acetonitrile (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
it was treated with charcoal
CUSTOM
Type
CUSTOM
Details
to remove some color
FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 965 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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